molecular formula C12H14ClNO3 B2698838 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide CAS No. 1989459-98-4

4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide

Cat. No.: B2698838
CAS No.: 1989459-98-4
M. Wt: 255.7
InChI Key: KWTXYYDOQLRPKA-UHFFFAOYSA-N
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Description

4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is a synthetic organic compound of interest in medicinal chemistry and pharmaceutical research. This molecule features a benzamide core substituted with a chloro group at the para position and a (3-hydroxytetrahydrofuran-3-yl)methyl functional group on the nitrogen. The 3-hydroxytetrahydrofuran moiety is a well-established pharmaceutical intermediate, notably used in the synthesis of launched retroviral drugs such as amprenavir and fosamprenavir . This structural feature suggests potential for similar applications, as it can contribute to a molecule's three-dimensional shape and its ability to form hydrogen bonds with biological targets. The benzamide scaffold is a privileged structure in drug discovery, frequently found in compounds with diverse biological activities. While the specific biological activity and mechanism of action for 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide have not been explicitly reported in the available literature, its structure indicates significant research value. Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, particularly in the development of protease inhibitors or other potential therapeutics . The presence of both hydrogen bond donor and acceptor sites, along with a lipophilic chlorophenyl group, makes it a versatile candidate for structure-activity relationship (SAR) studies and library synthesis. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-10-3-1-9(2-4-10)11(15)14-7-12(16)5-6-17-8-12/h1-4,16H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTXYYDOQLRPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction between 4-chlorobenzoic acid and the tetrahydrofuran derivative. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Hydroxylation: The hydroxyl group is introduced through selective oxidation of the tetrahydrofuran ring using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted benzamide derivatives

Scientific Research Applications

4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The chloro group and the hydroxyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Crystal System (Space Group) Biological/Catalytic Activity
4-Chloro-N-(hydroxymethyl)benzamide C₈H₈ClNO₂ 185.61 Hydroxymethyl Not reported Intermediate in organic synthesis
4-Chloro-N-((3-fluorobenzyl)methyl)benzamide C₁₅H₁₂ClFNO 291.72 3-Fluorobenzyl-methyl Not reported Catalyst in Suzuki coupling reactions
4-Chloro-N-(piperidin-4-ylmethyl)benzamide C₁₉H₂₀Cl₂N₂O₂ 409.30 Piperidin-4-ylmethyl (chlorobenzoyl) Monoclinic (P21/n) Hydrogen-bonded sheet structure
4-Chloro-N-(3-chlorophenyl)benzamide C₁₃H₁₀Cl₂NO 282.13 3-Chlorophenyl Orthorhombic (Pbca) High crystallinity (R factor = 0.038)
4-Chloro-N-(dihydrobenzodioxinyl)benzamide C₁₆H₁₄ClNO₃ 303.74 Dihydrobenzodioxinyl-methyl Not reported Pharmacological screening candidate

Key Observations :

  • Crystallinity: Piperidine-substituted analogs (e.g., ) exhibit monoclinic packing with hydrogen-bonded sheets, suggesting similar packing behavior for the hydroxytetrahydrofuran derivative.

Spectroscopic and Analytical Data

  • FT-IR Peaks : Benzamide derivatives exhibit characteristic C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) stretches. Substituents like hydroxytetrahydrofuran may introduce additional O-H (~3500 cm⁻¹) and C-O (~1100 cm⁻¹) signals .
  • NMR Data : ¹H-NMR of fluorobenzyl analogs shows aromatic protons at δ 7.2–8.0 ppm, while the hydroxytetrahydrofuran group would display signals at δ 3.5–4.5 ppm (tetrahydrofuran protons) .

Biological Activity

4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is C12H14ClN1O3C_{12}H_{14}ClN_{1}O_{3}. The structure features a benzamide core substituted with a chloro group and a hydroxytetrahydrofuran moiety, which influences its biological properties.

PropertyValue
Molecular Weight253.70 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

The biological activity of 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound's chloro group enhances its binding affinity to target proteins, potentially modulating their activity and influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide against various bacterial strains. In vitro assays demonstrated that the compound exhibits significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Case Study: Inhibition of Biofilm Formation
A study assessed the ability of the compound to inhibit biofilm formation in Pseudomonas aeruginosa. The results indicated that at concentrations of 400 µM, the compound reduced biofilm density by approximately 50% compared to control groups, highlighting its potential in preventing bacterial infections associated with biofilms .

Anti-inflammatory Properties

In addition to its antimicrobial effects, 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide has been investigated for its anti-inflammatory properties. Research showed that the compound could inhibit pro-inflammatory cytokine production in human immune cells, suggesting a role in modulating inflammatory responses.

Table: Summary of Biological Activities

Activity TypeEffectConcentration Tested
AntimicrobialInhibition of bacterial growth400 µM
Biofilm InhibitionReduced biofilm density400 µM
Anti-inflammatoryDecreased cytokine productionVaries

Pharmacokinetics

Understanding the pharmacokinetics of 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics, with moderate permeability across cellular membranes.

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